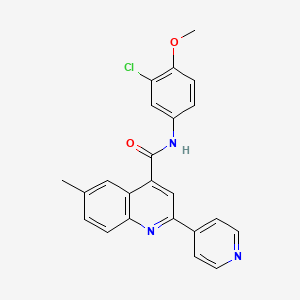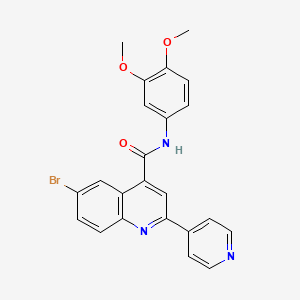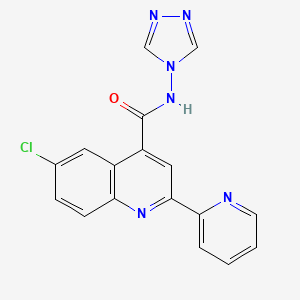
N-(3-acetylphenyl)-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide
説明
N-(3-acetylphenyl)-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide, commonly known as AEQ, is a synthetic compound that belongs to the family of quinolinecarboxamides. It has been studied extensively for its potential applications in scientific research due to its unique chemical properties and mechanism of action.
科学的研究の応用
AEQ has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and immunology. In neuroscience, AEQ has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. AEQ has also been investigated for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, AEQ has been studied for its immunomodulatory effects, which could have potential applications in the treatment of autoimmune diseases.
作用機序
AEQ acts as a positive allosteric modulator of NMDA receptors, which are glutamate-gated ion channels that play a crucial role in synaptic plasticity and learning and memory processes. By binding to a specific site on the receptor, AEQ enhances the activity of NMDA receptors, leading to an increase in calcium influx and subsequent activation of downstream signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of AEQ are largely dependent on its mechanism of action as a positive allosteric modulator of NMDA receptors. AEQ has been shown to enhance synaptic plasticity and improve learning and memory processes in animal models. Additionally, AEQ has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. Furthermore, AEQ has been shown to have immunomodulatory effects, such as reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using AEQ in lab experiments is its specificity for NMDA receptors, which allows for targeted modulation of these receptors without affecting other neurotransmitter systems. Additionally, AEQ has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one limitation of using AEQ in lab experiments is its limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental paradigms.
将来の方向性
There are several future directions for research on AEQ. One potential direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia, which are associated with NMDA receptor dysfunction. Another direction is to explore its potential use in combination with other drugs for cancer treatment, as well as its potential use as an adjuvant therapy for autoimmune diseases. Additionally, further research is needed to optimize the synthesis method of AEQ and improve its solubility in aqueous solutions.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(4-ethylphenyl)-3-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2/c1-4-19-12-14-20(15-13-19)26-17(2)25(23-10-5-6-11-24(23)29-26)27(31)28-22-9-7-8-21(16-22)18(3)30/h5-16H,4H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIVMLVVMOIUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-bromo-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(3-pyridinyl)quinoline](/img/structure/B3605241.png)
![methyl 2-({[6,8-dimethyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3605244.png)
![ethyl 5-acetyl-2-[(2-chloro-4-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3605254.png)

![2-(2-chlorophenyl)-8-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B3605263.png)


![methyl 2-({[7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B3605293.png)


![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B3605317.png)
![methyl 2-({[6-bromo-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B3605327.png)